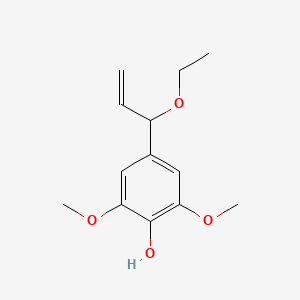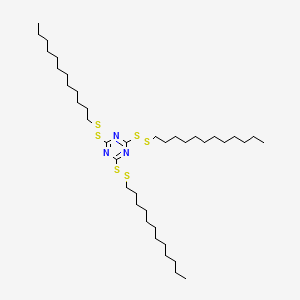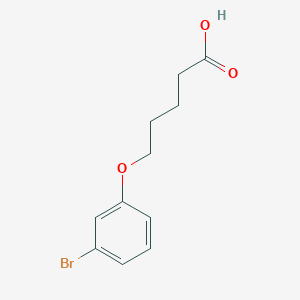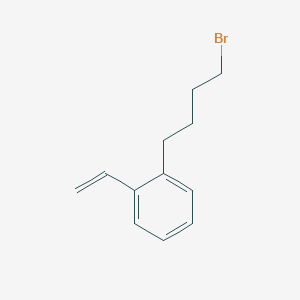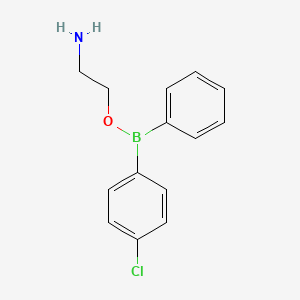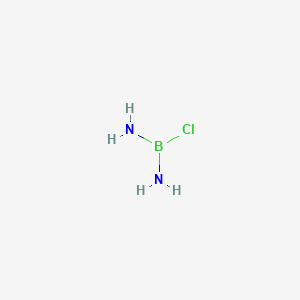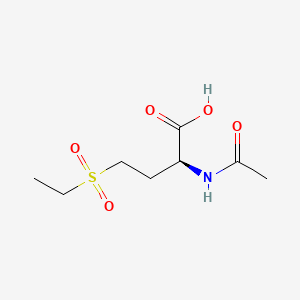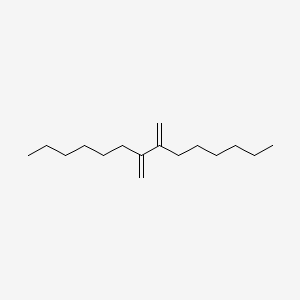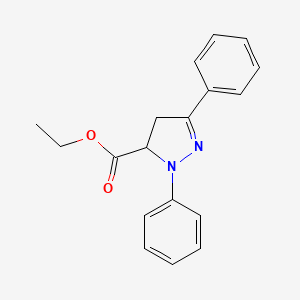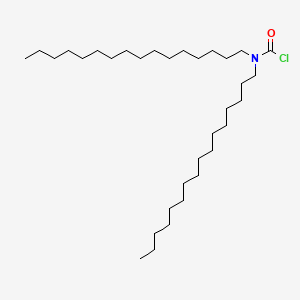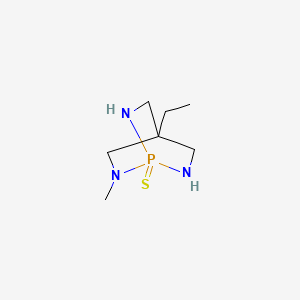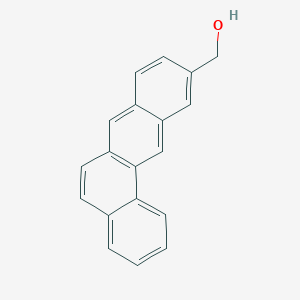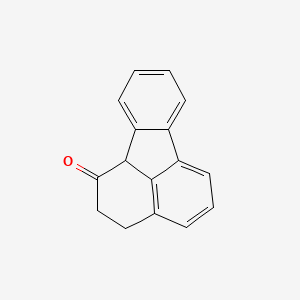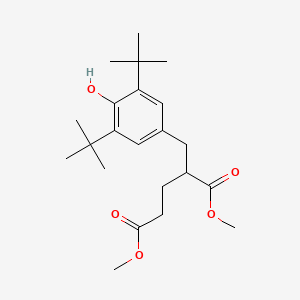
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentanedioic acid backbone with a dimethyl ester functional group and a substituted phenyl ring. It is used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The substituted phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride reacts with the esterified pentanedioic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of polymers and resins with enhanced stability and performance.
作用机制
The compound exerts its effects primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions. The pathways involved include the stabilization of radical intermediates and the prevention of oxidative damage to biomolecules.
相似化合物的比较
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Pentanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, dimethyl ester is unique due to its combination of a pentanedioic acid backbone with a substituted phenyl ring, which imparts both stability and reactivity. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds that may lack such a combination of properties.
属性
CAS 编号 |
80099-80-5 |
|---|---|
分子式 |
C22H34O5 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
dimethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentanedioate |
InChI |
InChI=1S/C22H34O5/c1-21(2,3)16-12-14(13-17(19(16)24)22(4,5)6)11-15(20(25)27-8)9-10-18(23)26-7/h12-13,15,24H,9-11H2,1-8H3 |
InChI 键 |
WIEBSMBCJXAJHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(CCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
